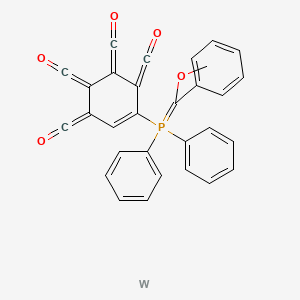

CID 71370438

Description

While PubChem Compound Identifiers (CIDs) are referenced in multiple contexts across the evidence (e.g., mass spectrometry analysis and medical studies on chemotherapy-induced diarrhea ), none of the documents explicitly describe the structural or functional properties of CID 71370439.

Properties

CAS No. |

65584-38-5 |

|---|---|

Molecular Formula |

C30H19O5PW |

Molecular Weight |

674.3 g/mol |

InChI |

InChI=1S/C30H19O5P.W/c1-35-30(22-11-5-2-6-12-22)36(24-13-7-3-8-14-24,25-15-9-4-10-16-25)29-17-23(18-31)26(19-32)27(20-33)28(29)21-34;/h2-17H,1H3; |

InChI Key |

ZGDSETFPKVLLSW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=C=O)C(=C=O)C(=C=O)C3=C=O)C4=CC=CC=C4.[W] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 71370438 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents like sodium borohydride. Substitution reactions could involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

CID 71370438 has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it could be studied for its interactions with biological molecules or its effects on cellular processes. In medicine, the compound might be investigated for its therapeutic potential or as a diagnostic tool. Industrial applications could include its use in the production of materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of CID 71370438 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For example, the compound might bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific structure and properties of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on CID 71370438, a comparative analysis with structurally or functionally analogous compounds cannot be performed using the provided evidence. However, the evidence does offer insights into methodologies for comparing compounds in related contexts:

(a) Structural Comparisons via CID (Collision-Induced Dissociation)

- CID is a mass spectrometry technique used to fragment ions and infer molecular structures. For example, studies on ginsenosides (e.g., ginsenoside Rf and pseudoginsenoside F11) utilized CID to differentiate structural isomers based on their fragmentation patterns .

- In Figure 8 of , substrates and inhibitors (e.g., taurocholic acid, CID 6675; irbesartan, CID 3749) were compared using 2D/3D structural overlays and CID-derived spectral data .

(b) Pharmacological Comparisons in Chemotherapy-Induced Diarrhea (CID)

- While unrelated to the chemical compound this compound, medical studies compared treatments for chemotherapy-induced diarrhea (CID), such as moxibustion and combined traditional Chinese medicine therapies . These studies evaluated efficacy using metrics like Karnofsky scores and diarrhea duration.

(c) Methodological Frameworks for Compound Analysis

- emphasizes standardized workflows for cheminformatics, including quality control parameters (e.g., 5 ppm mass error tolerance) and benchmarking datasets for compound identification .

Key Challenges and Limitations

Ambiguity in CID Terminology: The acronym "CID" refers to multiple unrelated concepts in the evidence:

- PubChem Compound Identifier (e.g., CID 6675 in ) .

- Collision-Induced Dissociation (mass spectrometry technique) .

- Chemotherapy-Induced Diarrhea (clinical condition) .

- This ambiguity complicates efforts to isolate data relevant to this compound.

Lack of Direct Evidence: No structural, pharmacological, or biochemical data for this compound are available in the provided materials.

Recommendations for Future Research

Expand Data Sources :

- Query PubChem or ChEMBL using this compound to retrieve structural data, bioactivity profiles, and related literature.

Leverage Advanced Analytical Techniques :

- Apply CID-MS/MS (as in and ) to characterize this compound and compare its fragmentation patterns with analogs .

Clinical Relevance :

- If this compound is a therapeutic agent, replicate methodologies from and to assess its efficacy in disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.